6-(1,3-Benzodioxol-5-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl sulfide is a complex organic compound that features a unique combination of benzodioxole, triazolothiadiazole, and benzyl sulfide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl sulfide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Triazolothiadiazole Core: This step involves the reaction of thiosemicarbazide with an appropriate aldehyde to form a triazole intermediate, which is then cyclized with sulfur to form the thiadiazole ring.
Coupling Reactions: The benzodioxole and triazolothiadiazole intermediates are coupled using a suitable linker, such as a methyl benzyl sulfide group, under specific conditions like the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolothiadiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The benzyl sulfide moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolothiadiazole ring.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Sensors: The compound can be used in the development of chemical sensors due to its ability to interact with various analytes.
Coatings: It can be used in coatings to provide antimicrobial properties.
Mechanism of Action
The mechanism of action of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl sulfide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can disrupt microbial cell membranes, leading to cell lysis. In drug development, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl ether
- [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl amine
Uniqueness
The uniqueness of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl sulfide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the benzyl sulfide moiety enhances its ability to interact with biological membranes and enzymes, making it a more potent antimicrobial and enzyme inhibitor.
Properties
Molecular Formula |
C18H14N4O2S2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-(benzylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N4O2S2/c1-2-4-12(5-3-1)9-25-10-16-19-20-18-22(16)21-17(26-18)13-6-7-14-15(8-13)24-11-23-14/h1-8H,9-11H2 |
InChI Key |
IKXKVBBMOVIBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)CSCC5=CC=CC=C5 |
Origin of Product |
United States |
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